Benzyl oct-7-enoate
CAS No.:
Cat. No.: VC13869951
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20O2 |
|---|---|
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | benzyl oct-7-enoate |
| Standard InChI | InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h2,6-8,10-11H,1,3-5,9,12-13H2 |
| Standard InChI Key | CLKUDZPVWSIOEY-UHFFFAOYSA-N |
| Canonical SMILES | C=CCCCCCC(=O)OCC1=CC=CC=C1 |
Introduction
Structural and Chemical Characteristics
Benzyl oct-7-enoate has the molecular formula C15H22O2, derived from the reaction of oct-7-enoic acid (C8H14O2) with benzyl alcohol (C7H8O). Key structural elements include:
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Ester group: A benzyl (C6H5CH2–) moiety linked via an oxygen atom to the carboxylic acid portion.
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Unsaturated chain: An 8-carbon chain with a cis or trans double bond at the 7th position, depending on the starting acid’s configuration.
| Property | Oct-7-enoic Acid (CAS 18719-24-9) | Benzyl Oct-7-enoate (Inferred) |
|---|---|---|
| Molecular Weight | 142.196 g/mol | 231.2 g/mol |
| Density | 0.946 g/cm³ | ~0.95–0.97 g/cm³ (estimated) |
| Boiling Point | 242.1°C (at 760 mmHg) | ~250–280°C (estimated) |
| Solubility | Soluble in organic solvents | Likely soluble in organic solvents |
Synthesis Methods
Traditional Esterification
The most common route involves acid-catalyzed esterification:
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Reactants: Oct-7-enoic acid and benzyl alcohol.
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Catalyst: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
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Conditions: Reflux in toluene or benzene with azeotropic water removal.
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Yield: Typically 60–80%, depending on reaction time and purity .
Mechanism:
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Protonation: The carboxylic acid is protonated, enhancing electrophilicity.
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Nucleophilic Attack: Benzyl alcohol’s oxygen attacks the carbonyl carbon.
Alternative Benzylating Agents
For sensitive substrates, reagents like 2-benzyloxypyridine (in situ activated with methyl triflate) enable neutral conditions:
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Reagents: Oct-7-enoic acid, 2-benzyloxypyridine, methyl triflate, triethylamine.
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Solvent: Toluene or trifluorotoluene.
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Advantages: Compatible with acid-/base-labile functional groups .
Physical and Chemical Properties
Stability and Reactivity
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Thermal Stability: The ester group is stable under mild heating but may undergo decarboxylation at high temperatures (>200°C).
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Double Bond Reactivity: The terminal double bond participates in:
Spectroscopic Data
While experimental data for benzyl oct-7-enoate is limited, analogous compounds provide guidance:
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | - Benzyl protons: δ 7.2–7.4 (m, 5H) |
| - Allylic protons: δ 5.0–5.5 (m) | |
| IR | - C=O stretch: ~1740 cm⁻¹ |
| - C=C stretch: ~1640 cm⁻¹ |
Applications in Organic Synthesis
Protecting Groups
The benzyl group is a widely used protecting group for carboxylic acids. Deprotection is achieved via:
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Catalytic Hydrogenation: Pd/C or PtO2 under H2 pressure removes the benzyl group, yielding oct-7-enoic acid .
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Oxidative Cleavage: Strong oxidants (e.g., KMnO4, CrO3) convert the benzylic group to a carboxylic acid, though this is less common.
Intermediate for Functionalized Derivatives
The unsaturated chain enables further transformations:
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Ozonolysis: Cleavage of the double bond produces aldehydes or ketones.
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Ester Reduction: LiAlH4 or NaBH4 reduces the ester to a primary alcohol .
Research Findings and Challenges
Synthetic Challenges
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